2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-N-[(2-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2N/c14-11-7-10(15)5-6-13(11)17-8-9-3-1-2-4-12(9)16/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPGBMXTQIDYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651824 | |
| Record name | 2-Bromo-4-fluoro-N-[(2-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038976-20-3 | |
| Record name | 2-Bromo-4-fluoro-N-[(2-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and stereochemistry of the compound.
Proton (¹H) NMR Analysis for Structural Confirmation
Proton NMR would confirm the presence and connectivity of hydrogen atoms in 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline. The spectrum would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings, as well as the methylene (B1212753) (-CH₂-) bridge and the amine (-NH-) proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents. Spin-spin coupling patterns (J-coupling) would reveal the adjacency of protons, aiding in the assignment of specific resonances to their positions on the aromatic rings. For instance, the protons on the 2-bromo-4-fluoroaniline (B89589) moiety would exhibit coupling to the fluorine atom at position 4, leading to characteristic splitting patterns. Similarly, the protons on the 2-fluorobenzyl group would show couplings to each other and to the fluorine atom on that ring.
Hypothetical ¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Anticipated Range | Aromatic Protons (Aniline Ring) | ||
| Anticipated Range | Aromatic Protons (Benzyl Ring) | ||
| Anticipated Range | -NH- | ||
| Anticipated Range | -CH₂- |
Carbon-¹³C NMR for Carbon Skeleton and Substituent Assignment
Carbon-13 NMR provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms would be highly dependent on their hybridization and the electronic effects of the attached substituents. The carbons bonded to the electronegative fluorine and bromine atoms would be significantly deshielded and appear at higher chemical shifts. The methylene carbon would be identifiable in the aliphatic region of the spectrum. Heteronuclear coupling between the carbon atoms and attached fluorine atoms (¹³C-¹⁹F coupling) would provide further structural confirmation, with the magnitude of the coupling constant depending on the number of bonds separating the coupled nuclei.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (ppm) | Assignment |
| Anticipated Range | Aromatic Carbons (Aniline Ring) |
| Anticipated Range | Aromatic Carbons (Benzyl Ring) |
| Anticipated Range | -CH₂- |
Fluorine-¹⁹F NMR for Characterization of Fluorine Environments
Fluorine-19 NMR is a highly sensitive technique for characterizing organofluorine compounds. Since this compound contains two chemically distinct fluorine atoms—one on the aniline ring and one on the benzyl ring—the ¹⁹F NMR spectrum would be expected to show two distinct signals. The chemical shifts of these signals would provide information about the electronic environment of each fluorine atom. Furthermore, coupling between the two fluorine atoms, if observable, could provide through-space or through-bond connectivity information.
Hypothetical ¹⁹F NMR Data Table
| Chemical Shift (ppm) | Assignment |
| Anticipated Range | F (Aniline Ring) |
| Anticipated Range | F (Benzyl Ring) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic rings and the methylene group, C=C stretching of the aromatic rings, and C-N stretching. The C-F and C-Br stretching vibrations would also be present, typically in the fingerprint region of the spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-Br bond, which may show a weak absorption in the IR spectrum.
Hypothetical Vibrational Spectroscopy Data Table
| Wavenumber (cm⁻¹) | Assignment | Technique |
| Anticipated Range | N-H Stretch | IR |
| Anticipated Range | Aromatic C-H Stretch | IR, Raman |
| Anticipated Range | Aliphatic C-H Stretch | IR, Raman |
| Anticipated Range | Aromatic C=C Stretch | IR, Raman |
| Anticipated Range | C-N Stretch | IR |
| Anticipated Range | C-F Stretch | IR |
| Anticipated Range | C-Br Stretch | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. The mass spectrum would also display a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern observed in the mass spectrum would offer valuable structural information, with expected cleavages at the C-N bond of the benzyl group and loss of the halogen atoms.
Hypothetical Mass Spectrometry Data
| m/z | Interpretation |
| Calculated Value | [M]⁺ (Molecular Ion) |
| Calculated Value | [M+2]⁺ (Isotope Peak due to ⁸¹Br) |
| Anticipated Fragments | Fragments from cleavage of the benzyl group and loss of halogens |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Interpretation
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic rings. The positions and intensities of these absorption maxima (λmax) would be influenced by the substituents on the aromatic rings. The presence of the amine group and the halogens would act as auxochromes, potentially causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.
Hypothetical UV-Vis Spectroscopy Data Table
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| Anticipated Range | Value | π-π |
| Anticipated Range | Value | π-π |
Crystallographic Studies and Solid State Analysis
Single-Crystal X-ray Diffraction Methodology for Absolute Structure Determination
Information regarding the specific experimental conditions used for the crystal structure determination of this compound—such as the diffractometer type, radiation source, temperature of data collection, and software used for structure solution and refinement—is not available.
Examination of Intramolecular Interactions
A definitive analysis of intramolecular interactions, such as potential hydrogen bonds, requires precise atomic coordinates from a crystal structure.
Intramolecular Hydrogen Bonding (e.g., N-H...Br, N-H...F)
The possibility and geometry of intramolecular hydrogen bonds between the amine hydrogen and the nearby bromine or fluorine atoms cannot be confirmed or characterized without experimental data.
Characterization of Intermolecular Interactions and Crystal Packing
The specific arrangement of molecules within the crystal lattice, known as the crystal packing, is determined by a variety of intermolecular forces. A detailed description of these for 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline is not possible.
Intermolecular Hydrogen Bonding Networks (e.g., N-H...O, C-H...F, O-H...O)
The presence, strength, and geometry of any intermolecular hydrogen bonding networks that might contribute to the stability of the crystal structure are unknown.
Halogen Bonding Interactions
An analysis of potential halogen bonding, where the bromine atom acts as an electrophilic region interacting with a nucleophile, cannot be performed without the relevant structural information.
Further experimental research, specifically the growth of single crystals of this compound and their analysis by X-ray diffraction, is required to elucidate the detailed solid-state structure and interactions of this compound.
π-Stacking and C-F...π Interactions
An analysis of π-stacking would involve the examination of the arrangement of the aromatic rings within the crystal structure. Key parameters such as the centroid-to-centroid distance between adjacent rings and the slip angle would be necessary to determine the presence and nature of any π-π stacking interactions. Similarly, the identification and characterization of C-F...π interactions would require precise atomic coordinates to measure the distances and angles between the fluorine atoms and the π-systems of neighboring molecules. Without crystallographic data, these parameters are unknown.
Role of Van der Waals Forces in Crystal Stabilization
A comprehensive understanding of the solid-state behavior of this compound is contingent upon future crystallographic studies.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a primary method used to predict the most stable three-dimensional structure of a molecule. asianpubs.orgresearchgate.net This process involves calculating the molecule's electron density to determine the lowest energy arrangement of its atoms, yielding optimized bond lengths and angles. For related aniline (B41778) derivatives, methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly employed to achieve accurate geometries. asianpubs.orgresearchgate.net However, specific optimized parameters for 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline are not documented.
Molecular Orbital Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. thaiscience.inforesearchgate.net The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy gap between these frontier orbitals provides insight into the molecule's chemical stability and electronic properties. researchgate.netnih.gov For many aniline derivatives, these energies are calculated to predict reactivity, but specific HOMO-LUMO values for this compound are not available in published research.
Vibrational Frequency Calculations and Spectroscopic Prediction
Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. asianpubs.orgresearchgate.net By calculating the harmonic frequencies of molecular vibrations, researchers can assign specific spectral bands to the stretching and bending of bonds within the molecule, such as N-H, C-N, and C-Br bonds. asianpubs.orgresearchgate.net These calculated frequencies are often scaled to better match experimental data. asianpubs.org While extensive vibrational analyses exist for various bromo- and fluoro-substituted anilines, a predicted spectrum for this compound has not been published.
Conformational Analysis and Energy Landscapes
Due to the flexible bond connecting the aniline and benzyl (B1604629) groups, this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis involves mapping the potential energy surface of the molecule as key dihedral angles are rotated. This process identifies the lowest-energy conformers and the energy barriers between them. Such studies are vital for understanding how the molecule behaves in different environments, but a specific conformational energy landscape for this compound is not publicly available.
Theoretical Studies on Reaction Mechanisms and Transition State Modeling
Computational chemistry can model the step-by-step pathways of chemical reactions. This involves identifying the structures of reactants, products, and the high-energy transition states that connect them. By calculating the energies of these structures, chemists can determine the activation energy and feasibility of a proposed reaction mechanism. No theoretical studies detailing the reaction mechanisms or transition state models involving this compound have been found in the literature.
Molecular Modeling of Intermolecular Interactions
Understanding how a molecule interacts with itself and with other molecules is key to predicting its physical properties and biological activity. Molecular modeling techniques, such as the analysis of the Molecular Electrostatic Potential (MEP), can identify electron-rich and electron-poor regions on the molecule's surface, predicting sites for intermolecular interactions like hydrogen bonding. researchgate.net While these methods are powerful, specific models of the intermolecular interactions for this compound are not available.
Reactivity, Derivatization, and Functionalization
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
The aniline (B41778) ring in 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline contains multiple substituents that influence its reactivity towards substitution reactions. The secondary amine group (-NH-CH₂-ArF) is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Conversely, the bromine and fluorine atoms are deactivating groups, though they also act as ortho- and para-directors. libretexts.org
The strong activating nature of the amino group generally dominates the directing effects. In this molecule, the positions ortho to the amine are C3 (unsubstituted) and C5 (fluorinated), while the para position (C6) is occupied by the bromine atom. Steric hindrance from the adjacent large bromine atom at C2 may impede substitution at the C3 position. The interplay of these electronic and steric factors determines the regioselectivity of electrophilic substitution reactions.
Nucleophilic aromatic substitution (SNAr) on the aromatic ring, which involves the displacement of a hydrogen atom, typically requires the presence of strong electron-withdrawing groups (such as a nitro group) to activate the ring towards nucleophilic attack. wikipedia.org Since this compound lacks such activating groups and instead possesses an electron-donating amino group, it is generally unreactive towards SNAr reactions at its C-H bonds under standard conditions. rsc.org
Transformations Involving the Secondary Amine Functionality
The nitrogen atom of the secondary amine is a key site for functionalization, allowing for the formation of amides, sulfonamides, and related derivatives.
The secondary amine of this compound can readily undergo acylation reactions with various acylating agents, such as acid chlorides or anhydrides, to yield the corresponding N-substituted amides. libretexts.orgresearchgate.netyoutube.com These reactions are typically performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl). mdpi.com Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. researchgate.net The synthesis of aniline-derived sulfonimidamides has also been explored, highlighting the diverse reactivity of the N-aryl linkage. acs.org
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Amidation | Acetyl chloride (CH₃COCl) | N-acetyl amide | Inert solvent, base (e.g., pyridine) |
| Benzoic anhydride (B1165640) ((C₆H₅CO)₂O) | N-benzoyl amide | Inert solvent, base, optional heating | |
| Sulfonamidation | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | N-benzenesulfonyl sulfonamide | Inert solvent, base (e.g., pyridine) |
| p-Toluenesulfonyl chloride (TsCl) | N-tosyl sulfonamide | Inert solvent, base |
This table presents illustrative examples of reactions based on the general reactivity of secondary anilines.
The formation of a neutral imine (or Schiff base) through direct condensation with an aldehyde or ketone requires the amine to be primary, as two hydrogen atoms must be removed from the nitrogen. masterorganicchemistry.comlibretexts.org Since this compound is a secondary amine, it cannot form a stable, neutral imine via this pathway. The reaction with an aldehyde or ketone typically leads to the formation of an iminium salt. masterorganicchemistry.com
However, imine derivatives can be generated from secondary amines through oxidative methods. organic-chemistry.org For instance, the palladium-catalyzed reaction of benzyl (B1604629) alcohols with primary amines can selectively yield imines or secondary amines depending on the reaction conditions. acs.org While direct condensation is not feasible, photochemical rearrangements of N-substituted benzylanilines, which may proceed through radical intermediates, have also been studied. oup.com
Reactions at Halogen Centers (Bromine and Fluorine)
The carbon-halogen bonds provide crucial handles for carbon-carbon and carbon-heteroatom bond formation, with the C-Br bond being significantly more reactive than the C-F bonds in many catalytic processes.
The bromine atom at the C2 position is an excellent site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful method for forming new C-C bonds. wikipedia.org The reactivity of aryl halides in palladium-catalyzed couplings typically follows the order I > Br > Cl > F, allowing for highly selective functionalization at the C-Br bond while leaving the two C-F bonds intact. nih.gov
Research on unprotected ortho-bromoanilines has shown that the Suzuki-Miyaura reaction can proceed efficiently without the need for protecting the amine functionality. nih.govrsc.org This methodology can be applied to this compound to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the C2 position. nih.gov
| Boronic Acid/Ester | Catalyst | Base | Product (at C2) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Phenyl |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 4-Methoxyphenyl |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Thiophen-2-yl |
| Methylboronic acid | Pd(PCy₃)₂Cl₂ | Cs₂CO₃ | Methyl |
This table illustrates potential Suzuki-Miyaura cross-coupling reactions based on established methods for related ortho-bromoaniline substrates. nih.govnih.gov
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. wikipedia.org The success of this reaction is highly dependent on the electronic nature of the ring. Strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group are required to stabilize the negatively charged intermediate (Meisenheimer complex) and facilitate the reaction. wikipedia.orgsemanticscholar.org In SNAr reactions, fluoride (B91410) is often a better leaving group than other halogens if the ring is sufficiently activated.
In the case of this compound, the aniline ring is substituted with an electron-donating amino group and weakly deactivating halogens. It lacks the strong EWGs necessary to activate the ring for nucleophilic attack. Therefore, SNAr at the C4-fluorine position is electronically disfavored and would not be expected to occur under typical SNAr conditions. pressbooks.pubnih.gov Similarly, the fluorine on the benzyl ring is also on a non-activated aromatic system.
Cyclization Reactions and Heterocycle Formation
The molecular architecture of this compound, featuring a bromo-substituted aniline ring linked to a fluorobenzyl group, is well-suited for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds, and they offer a highly probable route for the cyclization of this compound.
One of the most anticipated cyclization pathways is a palladium-catalyzed intramolecular Buchwald-Hartwig amination. In this type of reaction, the nitrogen atom of the aniline moiety could displace the bromine atom on the same aromatic ring, leading to the formation of a new N-heterocycle. However, given the substitution pattern, a more likely scenario involves the intramolecular C-H activation/arylation of the 2-fluorobenzyl group.
A plausible and synthetically valuable transformation is the palladium-catalyzed intramolecular cyclization to form a dihydrophenanthridine derivative. This reaction would proceed through the following key steps:
Oxidative Addition: A palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the 2-bromo-4-fluoroaniline (B89589) ring to form an arylpalladium(II) intermediate.
Intramolecular C-H Activation/Arylation: The arylpalladium(II) complex then undergoes an intramolecular C-H activation at the ortho position of the 2-fluorobenzyl ring. This step is often facilitated by a ligand on the palladium center and a suitable base.
Reductive Elimination: The resulting palladacycle undergoes reductive elimination to form the new carbon-carbon bond of the cyclized product and regenerate the palladium(0) catalyst.
This cyclization would lead to the formation of a fluorinated dibenzo[c,e]azepine ring system, a scaffold of interest in medicinal chemistry.
Another potential cyclization strategy involves a Pictet-Spengler-type reaction. While this reaction traditionally involves the condensation of a β-arylethylamine with an aldehyde or ketone, modifications of this reaction could be envisioned. For instance, in the presence of a suitable catalyst and a one-carbon source, the aniline nitrogen and the benzyl ring could cyclize to form a tetrahydroisoquinoline derivative. However, this is a less direct and more challenging transformation for this specific substrate.
The following table summarizes potential cyclization reactions and the resulting heterocyclic products based on the reactivity of analogous compounds.
| Cyclization Reaction Type | Catalyst/Reagents | Potential Heterocyclic Product |
| Intramolecular Buchwald-Hartwig Amination (via C-H activation) | Pd(0) catalyst, Ligand, Base | Fluorinated Dihydrophenanthridine derivative |
| Pictet-Spengler-type Reaction | Acid catalyst, C1 source | Fluorinated Tetrahydroisoquinoline derivative |
Regioselectivity and Stereoselectivity in Organic Transformations
The regioselectivity and stereoselectivity of organic reactions involving this compound are critical aspects that would determine the structure of the final products.
Regioselectivity:
In the context of the proposed palladium-catalyzed intramolecular C-H activation/arylation, regioselectivity would be a key consideration. The 2-fluorobenzyl group has two potential sites for C-H activation ortho to the benzylic carbon. The presence of the fluorine atom at the 2-position of the benzyl ring is expected to influence the regioselectivity of this step.
The electronic effect of the fluorine atom, being an ortho, para-director for electrophilic aromatic substitution, might play a role. However, in palladium-catalyzed C-H activation, steric factors and the acidity of the C-H bonds are often more dominant. The C-H bond at the 6'-position (ortho to the fluorine and meta to the CH2N group) would be sterically less hindered compared to the C-H bond at the 2'-position (ortho to the CH2N group). Therefore, cyclization would likely favor the formation of a bond at the 6'-position.
Furthermore, the directing group ability of the secondary amine could influence the regioselectivity. The nitrogen atom could coordinate to the palladium center, directing the C-H activation to a specific ortho position on the benzyl ring.
Stereoselectivity:
As this compound is a prochiral molecule, its cyclization can lead to the formation of a chiral product if a new stereocenter is created. In the case of the formation of a dihydrophenanthridine derivative, if the cyclization creates a chiral center, the use of a chiral ligand on the palladium catalyst could induce stereoselectivity.
The development of asymmetric C-H activation reactions is a rapidly growing field. By employing a palladium catalyst with a suitable chiral ligand, it would be theoretically possible to achieve an enantioselective synthesis of one enantiomer of the cyclized product over the other. The choice of ligand is crucial and would need to be empirically determined to achieve high levels of enantioselectivity. The ligand would coordinate to the palladium center and create a chiral environment, influencing the transition state of the C-H activation and reductive elimination steps, thereby favoring the formation of one enantiomer.
The stereochemical outcome would be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, solvent, and temperature.
The table below outlines the expected regiochemical and stereochemical outcomes for the proposed palladium-catalyzed cyclization.
| Transformation | Controlling Factors | Expected Outcome |
| Regioselectivity | Steric hindrance, Electronic effects of fluorine, Directing group effect of the amine | Preferential C-H activation at the less sterically hindered ortho position of the 2-fluorobenzyl ring. |
| Stereoselectivity | Use of a chiral palladium catalyst | Potential for enantioselective formation of a single enantiomer of the cyclized product. |
Structure Activity Relationship Sar Studies in Non Biological Contexts
Influence of Substituent Effects on Chemical Reactivity and Selectivity
The chemical reactivity of 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline is modulated by a combination of inductive and resonance effects from its substituents, as well as steric hindrance.
Aniline (B41778) Ring Activation/Deactivation: The secondary amine group (-NH-) is a potent activating group, donating electron density to the aromatic ring via resonance. This effect strongly directs incoming electrophiles to the ortho and para positions. However, the positions ortho (C6) and para (C4) to the amine are already substituted. The remaining open ortho position (C6) is sterically hindered by the adjacent bromine atom and the bulky N-benzyl group. The primary site for electrophilic aromatic substitution would therefore be the C5 position, which is para to the bromine and meta to the fluorine.
Halogen Substituent Effects: Both bromine and fluorine atoms are deactivating groups due to their strong electron-withdrawing inductive effects. pressbooks.pub However, they also possess an electron-donating resonance effect due to their lone pairs, which directs electrophiles to the ortho and para positions. pressbooks.publibretexts.org
The bromine atom at C2 sterically hinders the amine and the C3 position. Its inductive effect deactivates the ring, but its resonance effect helps direct incoming electrophiles.
The fluorine atom at C4 has a strong inductive effect but a weaker resonance effect compared to bromine.
N-(2-fluorobenzyl) Group: This group introduces significant steric bulk around the nitrogen atom, which can impede reactions at the nitrogen center or at the ortho (C6) position of the aniline ring. The fluorine on the benzyl (B1604629) ring is an inductively electron-wíthdrawing group, which slightly reduces the electron-donating ability of the nitrogen atom into the aniline ring compared to an unsubstituted benzyl group.
Studies on the reaction of substituted anilines with benzyl chloroformate have shown that electron-withdrawing groups, particularly at the ortho position, can significantly influence reaction pathways. For instance, 2-bromoaniline (B46623) was found to exclusively yield the N-benzylated product, while less hindered anilines gave a mixture of products. tandfonline.comresearchgate.netfurman.edu This suggests that the 2-bromo substituent in the target molecule plays a critical role in directing its reactivity.
| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Ring | Directing Influence |
|---|---|---|---|---|---|
| -NH(CH₂-ArF) | C1 | Withdrawing (N) | Strongly Donating | Activating | Ortho, Para |
| -Br | C2 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| -F | C4 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| -F (on benzyl) | C2' | Strongly Withdrawing | Weakly Donating | Deactivating (Benzyl Ring) | Ortho, Para |
Correlation of Molecular Structure with Spectroscopic Signatures
While experimental spectra for this compound are not widely published, its spectroscopic signatures can be reliably predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aniline ring protons, the benzyl ring protons, the methylene (B1212753) bridge, and the amine proton. Based on data for 2-bromo-4-fluoroaniline (B89589) and N-benzylated anilines, the following assignments can be predicted. tandfonline.comchemicalbook.com
The aniline protons would appear as complex multiplets due to H-H and H-F coupling.
The benzyl ring protons would also form a complex multiplet system.
The benzylic methylene (-CH₂-) protons are characteristically found between δ 4.3–4.7 ppm. tandfonline.com
The amine (-NH-) proton would appear as a broad singlet, with its chemical shift dependent on solvent and concentration.
¹³C NMR Spectroscopy: The spectrum would display 13 distinct signals for the 13 unique carbon atoms. The chemical shifts would be influenced by the attached atoms (Br, F, N) and their electronic effects. Carbons bonded to fluorine would exhibit large C-F coupling constants.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2920 cm⁻¹), C=C aromatic ring stretching (~1600 and 1500 cm⁻¹), C-N stretching (~1300 cm⁻¹), and strong C-F stretching bands (~1250 cm⁻¹).
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and, most characteristically, an M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the benzyl group or halogen atoms.
| Spectroscopic Technique | Predicted Feature | Approximate Value / Region |
|---|---|---|
| ¹H NMR | Aniline-H | δ 6.5 - 7.5 ppm |
| Benzyl-H | δ 7.0 - 7.4 ppm | |
| -CH₂- | δ 4.3 - 4.7 ppm | |
| -NH- | δ 4.0 - 6.0 ppm (variable) | |
| IR | N-H stretch | ~3400 cm⁻¹ |
| Aromatic C=C stretch | ~1600, 1500 cm⁻¹ | |
| C-N stretch | ~1300 cm⁻¹ | |
| C-F stretch | ~1250 cm⁻¹ | |
| Mass Spec (EI) | Isotopic Pattern | M⁺ and M+2 peaks in ~1:1 ratio |
Impact of Halogenation Patterns on Chemical Transformations
The specific 2,4-dihalo substitution on the aniline ring, combined with the fluorine on the benzyl group, creates a unique reactivity profile. The reactivity of halogenated anilines is highly dependent on the nature and position of the halogens. ossila.com
Aniline Ring: The 2-bromo-4-fluoro pattern makes the ring electron-deficient compared to aniline, slowing the rate of electrophilic aromatic substitution. However, the powerful activating effect of the amine group can still overcome this deactivation. The substitution pattern leaves only the C3, C5, and C6 positions open for substitution. The C6 position is sterically blocked. The C5 position is the most likely site for electrophilic attack due to activating effects from the amine (para) and bromine (para).
Benzyl Ring: The fluorine at the 2'-position deactivates the benzyl ring towards electrophilic substitution, making reactions on the aniline ring more favorable.
Nucleophilic Aromatic Substitution (SNA): The C-F bond is generally more resistant to nucleophilic aromatic substitution than C-Br, but such reactions require strong activation from other electron-withdrawing groups (like a nitro group), which are absent in this molecule. ossila.com
Cross-Coupling Reactions: The C-Br bond is a valuable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of C-C or C-N bonds at the C2 position. This provides a synthetic route to more complex derivatives.
Structure-Property Relationships in Materials Science
While no specific materials science applications or crystallographic data for this compound have been reported, its structural features suggest potential for forming ordered solid-state structures. Analysis of related molecules provides insight into the likely intermolecular interactions.
Crystal Packing: The crystal structure of the parent N-benzylaniline shows that the two aromatic rings are oriented nearly perpendicular to each other, and molecules are linked by N-H···π interactions. nih.govresearchgate.net For the title compound, a similar twisted conformation is expected.
Intermolecular Interactions: The presence of halogens introduces the possibility of specific intermolecular forces that can guide crystal packing.
Hydrogen Bonding: The secondary amine can act as a hydrogen bond donor (N-H), while the fluorine atoms and the aromatic π-systems can act as acceptors.
Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atoms, can act as halogen bond donors, interacting with Lewis basic sites like the nitrogen or fluorine atoms on adjacent molecules. researchgate.netbeilstein-journals.org These directional interactions are increasingly utilized in crystal engineering to create specific supramolecular architectures. beilstein-journals.org The interplay between hydrogen and halogen bonds significantly influences the crystal packing in halogenated anilines. researchgate.net
The combination of the bulky, twisted molecular shape with directional forces like hydrogen and halogen bonds could lead to the formation of complex, non-centrosymmetric crystal lattices, a prerequisite for materials with nonlinear optical (NLO) properties. ripublication.com
Computational Approaches to Non-Biological SAR
Computational chemistry provides powerful tools to investigate the structure-property relationships of molecules like this compound, especially when experimental data is scarce. Density Functional Theory (DFT) is a common method for such studies. researchgate.net
Geometric and Spectroscopic Prediction: DFT calculations can predict the lowest energy conformation of the molecule, including bond lengths, bond angles, and the dihedral angle between the aromatic rings. These optimized geometries are the foundation for predicting spectroscopic data (NMR, IR) that can be compared with experimental results for validation. researchgate.net
Electronic Property Analysis: Computational methods can map the electronic landscape of the molecule.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For the title compound, the MEP would likely show negative potential around the fluorine atoms and the nitrogen lone pair, and positive potential around the amine hydrogen, indicating sites for intermolecular interactions. researchgate.netresearchgate.net
Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net Analysis of these orbitals would help quantify the electronic effects of the various substituents.
Quantitative Structure-Property Relationships (QSPR): By calculating various molecular descriptors (e.g., dipole moment, polarizability, orbital energies) for a series of related compounds, QSPR models can be built. These models can correlate structural features with experimental outcomes like reaction yields or the efficiency of a catalyst in a reaction involving the compound, providing a predictive framework for designing new molecules with desired properties.
Emerging Applications and Material Science Relevance
Role as Essential Building Blocks in Complex Organic Synthesis
Fluorinated aromatic compounds are fundamental building blocks in modern organic synthesis. The precursor to the title compound, 2-bromo-4-fluoroaniline (B89589), is recognized as an important aryl fluorinated building block. chemicalbook.comsigmaaldrich.com The introduction of the N-(2-fluorobenzyl) group adds another layer of complexity and potential for derivatization. This N-benzylation is a common strategy in organic synthesis, often serving to introduce a key structural motif or to act as a protecting group for the amine functionality during multi-step reaction sequences. The bromine atom on the aniline (B41778) ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.
Components in the Synthesis of Dyes and Pigments
Aromatic amines are foundational components in the synthesis of a vast array of dyes and pigments. The specific substitution pattern on the aromatic ring dictates the color, fastness, and other properties of the resulting dye. While there is no specific mention of 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline in the context of dye synthesis in the available literature, its precursor, 2-bromo-4-fluoroaniline, is categorized as a compound with potential applications in the production of dyes and pigments. The general class of aromatic amines is crucial for producing various dye intermediates. aaronchem.com The structural complexity of the title compound could potentially lead to the development of specialty dyes with unique chromatic and performance characteristics.
Development of Specialty Chemicals and Advanced Materials
The development of specialty chemicals and advanced materials often relies on the use of highly functionalized and precisely engineered molecular building blocks. Fluorinated compounds, in particular, are known to impart unique properties to materials, such as thermal stability, chemical resistance, and specific electronic characteristics. The precursor, 2-bromo-4-fluoroaniline, is noted for its role in the production of specialty chemicals where its specific properties can enhance performance and stability. The introduction of the N-(2-fluorobenzyl) group could further modify these properties, making the resulting molecule a candidate for incorporation into polymers, liquid crystals, or other advanced materials.
Ligands in Coordination Chemistry and Catalysis
Aniline derivatives can serve as ligands in coordination chemistry, forming complexes with various metal ions. These metal complexes can exhibit interesting catalytic properties or be used as building blocks for more complex supramolecular structures. The nitrogen atom of the amine and potentially the fluorine atoms could coordinate with a metal center. While the direct use of this compound as a ligand is not reported, the broader class of N-benzylated aniline derivatives are known to be important ligands in coordination chemistry. The formation of metal complexes with such ligands can influence the electronic environment of the metal, thereby tuning its catalytic activity for a variety of organic transformations.
Q & A
Q. What are the standard synthetic routes for preparing 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline?
Methodological Answer: The synthesis typically involves sequential halogenation and benzylation steps. A common route starts with 4-fluoroaniline, which undergoes regioselective bromination at the ortho position using Br₂ or N-bromosuccinimide (NBS) under controlled conditions. The resulting 2-bromo-4-fluoroaniline is then reacted with 2-fluorobenzyl bromide via nucleophilic substitution. A base like K₂CO₃ or NaH in a polar aprotic solvent (e.g., DMF) facilitates the N-benzylation step. Purification is achieved via column chromatography or recrystallization. Key intermediates, such as 2-bromo-4-fluoroaniline (CAS 1003-98-1), have documented physical properties (bp: 221°C, density: 1.670 g/cm³) that inform reaction optimization .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments and substituent effects. For example, the benzyl group’s methylene protons appear as a singlet near δ 4.3–4.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected for C₁₃H₉BrF₂N: ~301.03 g/mol).
- X-ray Crystallography : SHELXL software (via SHELX suite) resolves crystal structures, particularly for verifying regiochemistry and steric effects .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: The compound should be stored under inert gas (argon) at –20°C to prevent degradation via oxidation or hydrolysis. Stability studies indicate that fluorinated anilines are sensitive to light and moisture, necessitating amber vials and desiccants. Commercial suppliers recommend short-term storage at 4°C for active use .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom at position 2 acts as a leaving group in Suzuki-Miyaura couplings, while the electron-withdrawing fluorine at position 4 enhances electrophilicity at the reaction site. Computational studies (e.g., DFT calculations) can model charge distribution to predict coupling efficiency. For example, the fluorine’s para-directing effect may require palladium catalysts with strong electron-donating ligands (e.g., SPhos) to activate the C–Br bond .
Q. What side reactions occur during N-benzylation, and how can they be minimized?
Methodological Answer: Competing O-benzylation or di-benzylation can occur if reaction conditions are not optimized. Strategies include:
- Temperature Control : Maintaining 0–5°C during benzyl bromide addition reduces kinetic side reactions.
- Base Selection : NaH in THF minimizes solvolysis compared to aqueous bases.
- Protecting Groups : Temporarily protecting the aniline with acetyl groups before benzylation (later deprotected via hydrolysis) improves selectivity .
Q. How can X-ray crystallography resolve ambiguities in NMR data for this compound?
Methodological Answer: X-ray crystallography provides unambiguous confirmation of molecular geometry, particularly when NMR signals overlap (e.g., aromatic protons in the fluorobenzyl group). SHELXL refinement can distinguish between rotational isomers (rotamers) of the benzyl moiety and validate bond angles critical for structure-activity relationship (SAR) studies in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
